molecular formula C20H22N2O2 B11322120 3,7,7-trimethyl-4-(3-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

3,7,7-trimethyl-4-(3-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

Cat. No.: B11322120
M. Wt: 322.4 g/mol
InChI Key: ILWZDBGJAXAXHY-UHFFFAOYSA-N
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Description

3,7,7-trimethyl-4-(3-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 3,7,7-trimethyl-4-(3-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one involves several steps, including the formation of the oxazoloquinoline core and the introduction of the methyl and phenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazoloquinoline core through cyclization of appropriate precursors under specific conditions.

    Substitution Reactions: Introduction of the methyl and phenyl groups using reagents such as methyl iodide and phenylboronic acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

3,7,7-trimethyl-4-(3-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or modify existing ones.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain bonds and formation of new products.

Scientific Research Applications

3,7,7-trimethyl-4-(3-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,7,7-trimethyl-4-(3-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3,7,7-trimethyl-4-(3-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one can be compared with other similar compounds such as:

    Oxazoloquinolines: Compounds with similar core structures but different substituents.

    Phenyl-substituted Quinolines: Compounds with phenyl groups attached to the quinoline core.

    Methyl-substituted Quinolines: Compounds with methyl groups attached to the quinoline core.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

3,7,7-trimethyl-4-(3-methylphenyl)-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C20H22N2O2/c1-11-6-5-7-13(8-11)17-16-12(2)22-24-19(16)21-14-9-20(3,4)10-15(23)18(14)17/h5-8,17,21H,9-10H2,1-4H3

InChI Key

ILWZDBGJAXAXHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(NC4=C2C(=O)CC(C4)(C)C)ON=C3C

Origin of Product

United States

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